![molecular formula C8H4N2O3 B2595417 2-Formyl-5-nitrobenzonitrile CAS No. 1289211-06-8](/img/structure/B2595417.png)
2-Formyl-5-nitrobenzonitrile
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Description
2-Formyl-5-nitrobenzonitrile is a benzonitrile derivative . It has a molecular formula of C8H4N2O3 .
Molecular Structure Analysis
The molecular formula of 2-Formyl-5-nitrobenzonitrile is C8H4N2O3 . This indicates that it contains 8 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis
2-Formyl-5-nitrobenzonitrile has a molecular weight of 176.13 . It has a predicted boiling point of 372.6±37.0 °C and a predicted density of 1.40±0.1 g/cm3 .Scientific Research Applications
Chemical and Physical Properties
2-Formyl-5-nitrobenzonitrile and its analogues have been studied for their unique chemical and physical properties. For example, 2-Fluoro-5-nitrobenzonitrile, a closely related compound, has been synthesized and its reactions with various amines, amino acids, and NH-heteroaromatic compounds analyzed. The proton magnetic resonance spectra of the resultant N-(2-cyano-4-nitrophenyl) derivatives provided insights into the structural properties of these compounds (Wilshire, 1967). Additionally, thermophysical studies on nitrobenzonitriles, including the 2-isomer, have been carried out to understand their behavior at various temperatures, phase transitions, and heat capacities (Jiménez et al., 2002).
Synthesis and Applications in Drug Development
2-Formyl-5-nitrobenzonitrile and its derivatives play a significant role in the synthesis of various compounds, including pharmaceuticals. For instance, the one-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones has been reported, demonstrating their use in creating anticancer drugs like gefitinib and erlotinib hydrochloride (Reddy et al., 2007).
Structural Analysis and Spectroscopy
Studies on the molecular structure of nitrobenzonitriles, including 2-nitrobenzonitrile, through techniques like rotational spectroscopy have been conducted. These studies help understand how electron-withdrawing substituents affect the phenyl ring and contribute to the overall molecular structure (Graneek et al., 2018).
Reaction Mechanisms and Synthesis of Novel Compounds
Research on the alkaline hydrolysis of 2-formylbenzonitrile and related compounds has provided insights into the mechanisms of their reactions and their potential use in synthesizing novel compounds (Bowden et al., 1997). Moreover, the synthesis of 2-aminobenzonitriles from 2-arylindoles, involving a one-pot fashion of nitrosation and sequential iron(III)-catalyzed C-C bond cleavage, showcases the versatility of these compounds in creating new chemical entities (Chen et al., 2018).
properties
IUPAC Name |
2-formyl-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O3/c9-4-7-3-8(10(12)13)2-1-6(7)5-11/h1-3,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRMEBLQKUIQIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-nitrobenzonitrile | |
CAS RN |
1289211-06-8 |
Source
|
Record name | 2-formyl-5-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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